molecular formula C27H23ClFN5O3 B2620706 4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243094-44-1

4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2620706
CAS No.: 1243094-44-1
M. Wt: 519.96
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Description

4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and highly selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. This compound exhibits low nanomolar potency against FGFR1, FGFR2, and FGFR3, while demonstrating excellent selectivity over other kinases, including the closely related VEGFR2, making it an essential tool for dissecting specific FGFR-driven signaling pathways source . Its primary research value lies in the investigation of oncogenic processes, as aberrant FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, hepatocellular carcinoma, and breast cancer, where it promotes tumor cell proliferation, survival, and angiogenesis source . Researchers utilize this inhibitor to explore the mechanistic role of FGFR in disease models, to study primary and acquired resistance mechanisms, and to evaluate its potential as a therapeutic strategy, both as a single agent and in combination with other targeted therapies source . The compound's high selectivity profile minimizes off-target effects, thereby enabling more precise pharmacological validation of FGFR as a critical node in cancer biology and supporting the development of next-generation targeted oncology treatments.

Properties

IUPAC Name

4-benzyl-2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-11-12-19-23(13-18)34-26(32(25(19)36)14-17-7-4-3-5-8-17)31-33(27(34)37)15-20-21(28)9-6-10-22(20)29/h3-13,16H,14-15H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVKXAWKXCWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS No. 1243094-44-1) is a synthetic derivative belonging to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H23ClFN5O3C_{27}H_{23}ClFN_5O_3 with a molecular weight of 520.0 g/mol. Its structural characteristics include a triazole ring fused with a quinazoline moiety, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC27H23ClFN5O3
Molecular Weight520.0 g/mol
CAS Number1243094-44-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds within this class often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Cell Proliferation : Many derivatives have shown the ability to inhibit the growth of cancer cell lines by inducing apoptosis.
  • Targeting Kinases : Some studies suggest that these compounds can act as inhibitors of specific kinases involved in cell cycle regulation and cancer progression.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines. For instance:

  • In vitro Studies : In studies involving U-937 and SK-MEL-1 cancer cell lines, compounds similar to this one have demonstrated IC50 values ranging from 5.7 to 12.2 μM, indicating significant cytotoxicity against these cells .

Apoptosis Induction

The mechanism by which this compound induces apoptosis appears to be concentration and time-dependent. Compounds with similar structures have shown effective induction of apoptotic pathways without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity at certain concentrations .

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of related compounds revealed that modifications in the benzyl and triazole moieties significantly impacted biological activity. For instance:

  • Increasing the length of the linker between the aryl moiety and nitrogen at the 2-position of the triazole ring resulted in enhanced potency against certain cancer cell lines .

This suggests that fine-tuning the chemical structure can optimize the therapeutic effects of these compounds.

Comparison with Similar Compounds

The compound shares structural motifs with 1,2,4-triazole derivatives synthesized in the cited study. Below is a systematic comparison:

Structural Analogues from Evidence
Feature Target Compound Similar Compounds (e.g., [7–9], [10–15] in Evidence)
Core structure Triazoloquinazoline (fused bicyclic system) 1,2,4-Triazole (monocyclic or S-alkylated derivatives)
Key substituents Halogenated benzyls (Cl, F), benzyl, isopropyl carboxamide Phenylsulfonyl, 2,4-difluorophenyl, thione/thiole groups
Functional groups Carboxamide (C=O), dioxo groups Thione (C=S), sulfonyl (SO₂), hydrazinecarbothioamide (C=O, C=S)
Tautomerism Unlikely due to rigid fused core Observed in [7–9] (thione ↔ thiole tautomerism)
Spectral and Physicochemical Properties
  • IR Spectroscopy :

    • Target Compound : Strong C=O stretches (~1680 cm⁻¹) from carboxamide and dioxo groups; absence of C=S (~1250 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands.
    • Compounds [7–9] : Exhibit C=S stretches (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹), confirming thione tautomers .
    • Compounds [4–6] : Show dual C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) bands, absent in the target compound .
  • Solubility and Stability :

    • The target compound’s carboxamide and halogenated benzyls may improve aqueous solubility compared to sulfur-containing analogues (e.g., [7–15]), which are more lipophilic due to phenylsulfonyl and thione groups.
    • The fused triazoloquinazoline core likely enhances metabolic stability versus simpler triazoles, which may undergo tautomerism or oxidation .

Table 1. Comparative Analysis of Key Features

Parameter Target Compound Compound [7] Compound [10]
Core Structure Triazoloquinazoline 1,2,4-Triazole-3-thione S-Alkylated 1,2,4-Triazole
Molecular Weight* ~550–600 g/mol ~450–500 g/mol ~500–550 g/mol
Key IR Bands 1680 cm⁻¹ (C=O) 1250 cm⁻¹ (C=S), 3400 cm⁻¹ (NH) 1255 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O)
Halogen Content Cl, F None F (from 4-fluorophenyl)

*Estimated based on structural complexity.

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